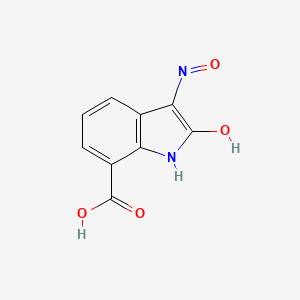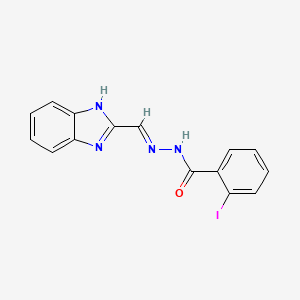![molecular formula C21H14N2O3S B3729716 N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3729716.png)
N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide
説明
N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide, also known as NCOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NCOC is a chromene-based compound that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
作用機序
N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has also been shown to decrease the production of reactive oxygen species, which are known to cause oxidative damage to cells. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been shown to decrease the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and stability. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been synthesized using optimized methods that produce high yields of N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide with purity greater than 95%. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide is also stable under various conditions, making it suitable for long-term storage and handling. However, N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has some limitations for lab experiments, including its low solubility in water. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide requires organic solvents for solubilization, which can limit its use in some experiments.
将来の方向性
There are several future directions for N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide research, including its potential applications in drug development. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Future research could focus on optimizing the synthesis method of N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide to produce higher yields and purity. Future research could also focus on studying the pharmacokinetics and pharmacodynamics of N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide to better understand its potential applications in drug development.
科学的研究の応用
N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. N-[(1-naphthylamino)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential applications in treating various inflammatory diseases.
特性
IUPAC Name |
N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19(16-12-14-7-2-4-11-18(14)26-20(16)25)23-21(27)22-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWGRFMNBGISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylcarbamothioyl)-2-oxochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B3729639.png)

![4-(3-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3729646.png)
![4-(2-chloro-6-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3729651.png)
![2-[(3-bromobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3729659.png)
![N-[(1-benzyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]-N-ethylethanamine](/img/structure/B3729660.png)
![3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3729680.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B3729685.png)
![4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3729688.png)
![N'-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B3729717.png)

![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)
![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)
